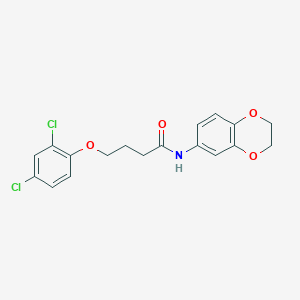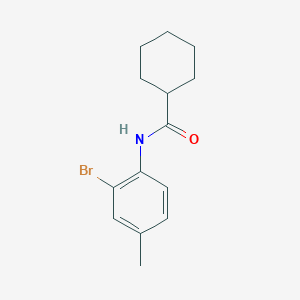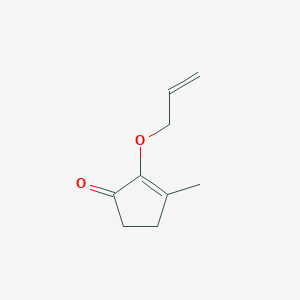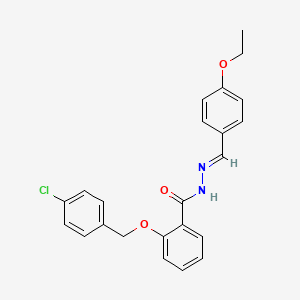
4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a nitrile group attached to the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-ethyl-1-methyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile.
Oxidation: Formation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-methanol.
科学的研究の応用
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding assays.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of the bromine and nitrile groups can enhance its binding affinity and specificity towards target molecules.
類似化合物との比較
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the ethyl and nitrile groups, making it less versatile in certain reactions.
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide: Contains a hydrazide group instead of a nitrile group, leading to different reactivity and applications.
4-Bromo-1-ethyl-1H-pyrazole: Similar structure but lacks the methyl and nitrile groups.
Uniqueness
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the nitrile group enhances its potential as a building block in the synthesis of more complex molecules, while the bromine atom allows for further functionalization through substitution reactions.
特性
| 265326-56-5 | |
分子式 |
C7H8BrN3 |
分子量 |
214.06 g/mol |
IUPAC名 |
4-bromo-2-ethyl-5-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-3-11-6(4-9)7(8)5(2)10-11/h3H2,1-2H3 |
InChIキー |
BSZNNTQDXVKZEA-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)



![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)

